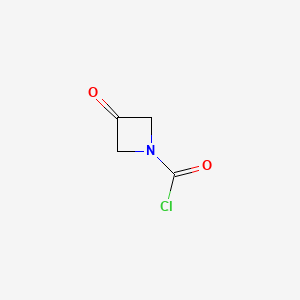

3-Oxoazetidine-1-carbonylchloride

Beschreibung

BenchChem offers high-quality 3-Oxoazetidine-1-carbonylchloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxoazetidine-1-carbonylchloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C4H4ClNO2 |

|---|---|

Molekulargewicht |

133.53 g/mol |

IUPAC-Name |

3-oxoazetidine-1-carbonyl chloride |

InChI |

InChI=1S/C4H4ClNO2/c5-4(8)6-1-3(7)2-6/h1-2H2 |

InChI-Schlüssel |

TVNBNQHWFPIRGW-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(=O)CN1C(=O)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Oxoazetidine-1-carbonyl chloride: A Highly Reactive Intermediate for Drug Discovery

This guide provides a comprehensive overview of the chemical properties, stability, and synthetic utility of 3-Oxoazetidine-1-carbonyl chloride. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the theoretical and practical aspects of harnessing this reactive intermediate for the synthesis of novel molecular entities.

Introduction: The Strategic Value of the 3-Oxoazetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry.[1] Its inherent ring strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, imparts unique conformational constraints and reactivity profiles to molecules containing this motif.[1] The 3-oxoazetidine core, in particular, serves as a versatile synthetic building block, enabling access to a diverse array of 3-substituted azetidines through functionalization of the ketone.[2]

3-Oxoazetidine-1-carbonyl chloride represents a highly activated form of the 3-oxoazetidine scaffold. While its high reactivity precludes isolation under normal conditions, its in situ generation provides a powerful tool for the efficient introduction of the 3-oxoazetidin-1-ylcarbonyl moiety onto various nucleophiles. This guide will explore the synthesis, stability, and reactivity of this transient yet valuable intermediate.

Synthesis of 3-Oxoazetidine-1-carbonyl chloride: A Pathway Through In Situ Generation

The high reactivity of acyl chlorides necessitates the in situ generation of 3-Oxoazetidine-1-carbonyl chloride from a stable precursor.[3] The most common and practical approach involves a two-step sequence starting from the commercially available N-Boc-3-hydroxyazetidine.

Step 1: Oxidation of N-Boc-3-hydroxyazetidine

The initial step involves the oxidation of the secondary alcohol in N-Boc-3-hydroxyazetidine to the corresponding ketone, N-Boc-3-oxoazetidine (tert-butyl 3-oxoazetidine-1-carboxylate).[4] This transformation can be achieved using a variety of standard oxidation protocols. A common and effective method is the Swern oxidation or a variation thereof.[4]

Experimental Protocol: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate

-

To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise, ensuring the temperature remains below -60 °C.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in DCM dropwise, maintaining the temperature below -60 °C.

-

Stir the reaction mixture for 1 hour at -78 °C.

-

Add triethylamine (5.0 eq) dropwise and allow the reaction to warm to room temperature.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate, which can be purified by column chromatography.[4]

Step 2: Deprotection and Formation of the Carbonyl Chloride

The Boc protecting group is removed under acidic conditions to yield 3-oxoazetidine, which is typically isolated as its hydrochloride salt to improve stability. This salt is then reacted with a phosgene equivalent, such as triphosgene, to generate 3-Oxoazetidine-1-carbonyl chloride in situ.[5] Triphosgene is a crystalline solid and a safer alternative to gaseous phosgene.[6]

Experimental Protocol: In Situ Generation of 3-Oxoazetidine-1-carbonyl chloride

-

Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in a solution of hydrochloric acid in an appropriate solvent (e.g., 4M HCl in dioxane).

-

Stir the mixture at room temperature until TLC or LC-MS analysis indicates complete deprotection.

-

Remove the solvent under reduced pressure to obtain 3-oxoazetidine hydrochloride as a solid.

-

Suspend the 3-oxoazetidine hydrochloride (1.0 eq) in anhydrous DCM at 0 °C.

-

Add a solution of triphosgene (0.4 eq) in anhydrous DCM dropwise to the suspension.

-

Add a non-nucleophilic base, such as triethylamine (2.2 eq), dropwise to neutralize the hydrochloride salt and the HCl generated during the reaction.

-

The resulting solution containing 3-Oxoazetidine-1-carbonyl chloride is then used immediately in the subsequent reaction.[5][7]

Caption: Synthetic pathway to 3-Oxoazetidine-1-carbonyl chloride.

Chemical Properties and Stability: A Highly Reactive Intermediate

Due to the presence of the highly electrophilic carbonyl chloride, 3-Oxoazetidine-1-carbonyl chloride is expected to be extremely sensitive to moisture and other nucleophiles.[3]

-

Hydrolysis: Exposure to water will lead to rapid hydrolysis to form the corresponding carbamic acid, which is unstable and will likely decompose to 3-oxoazetidine and carbon dioxide.[8]

-

Thermal Stability: While the thermal stability has not been empirically determined, the combination of a strained ring system and a reactive functional group suggests that the molecule is likely to be thermally labile.

-

Storage: 3-Oxoazetidine-1-carbonyl chloride should not be stored and should be generated in situ for immediate use.[3]

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C4H4ClNO2 | |

| Molecular Weight | 133.53 g/mol | |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Based on similar small acyl chlorides |

| Stability | Highly unstable, moisture-sensitive | Presence of a highly reactive acyl chloride |

| Reactivity | Highly electrophilic at the carbonyl carbon | Electron-withdrawing effects of chlorine and oxygen |

Reactivity and Synthetic Utility

The synthetic value of 3-Oxoazetidine-1-carbonyl chloride lies in its ability to react with a wide range of nucleophiles in a nucleophilic acyl substitution reaction.[9] This provides a direct and efficient route to a variety of 3-oxoazetidine derivatives.

Reaction with Amines: Synthesis of Ureas

Primary and secondary amines will readily react with 3-Oxoazetidine-1-carbonyl chloride to form the corresponding N,N'-disubstituted or N,N',N'-trisubstituted ureas.[10] This reaction is typically rapid and high-yielding. An additional equivalent of a non-nucleophilic base is often required to scavenge the HCl byproduct.[10]

Reaction with Alcohols and Phenols: Synthesis of Carbamates

Alcohols and phenols react to form N-alkoxycarbonyl and N-phenoxycarbonyl derivatives, respectively, which are stable carbamates.[8] These reactions may require a base to deprotonate the alcohol and increase its nucleophilicity.

Reaction with Thiols: Synthesis of Thiocarbamates

Thiols, being excellent nucleophiles, will react in a similar fashion to alcohols to produce the corresponding thiocarbamates.

Caption: Synthetic utility of 3-Oxoazetidine-1-carbonyl chloride.

Experimental Protocol: Synthesis of a 3-Oxoazetidine Urea Derivative

This protocol details the in situ generation of 3-Oxoazetidine-1-carbonyl chloride and its subsequent reaction with a model primary amine.

Materials:

-

3-Oxoazetidine hydrochloride

-

Triphosgene

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et3N)

-

Primary amine (e.g., benzylamine)

Procedure:

-

Suspend 3-oxoazetidine hydrochloride (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of triphosgene (0.4 eq) in anhydrous DCM dropwise over 15 minutes.

-

Add Et3N (2.2 eq) dropwise, ensuring the temperature remains at 0 °C.

-

Stir the mixture at 0 °C for 1 hour.

-

In a separate flask, dissolve the primary amine (1.1 eq) in anhydrous DCM.

-

Add the solution of the primary amine to the reaction mixture containing the in situ generated 3-Oxoazetidine-1-carbonyl chloride at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired urea derivative.

Safety and Handling

-

Triphosgene: Triphosgene is a toxic substance and should be handled with extreme caution in a well-ventilated fume hood.[6] It is a moisture-sensitive solid that can release phosgene gas upon contact with water.[11] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is essential.

-

3-Oxoazetidine-1-carbonyl chloride: As a reactive acyl chloride, it is expected to be corrosive and a lachrymator. Direct contact with skin and eyes should be avoided. All manipulations should be performed under an inert atmosphere.

-

Byproducts: The reactions generate hydrochloric acid, which is neutralized by the base. Proper quenching procedures should be followed.

Conclusion

3-Oxoazetidine-1-carbonyl chloride, while not an isolable compound, is a synthetically valuable intermediate for the functionalization of the 3-oxoazetidine scaffold. Its in situ generation from readily available precursors, followed by reaction with a wide range of nucleophiles, provides a robust and efficient platform for the synthesis of diverse libraries of compounds for drug discovery and development. A thorough understanding of its reactive nature and the necessary safety precautions for handling its precursors is paramount for its successful application in the laboratory.

References

- Eckert, H. (2011).

- Couty, F., & Evano, G. (2010). Synthesis and reactivity of azetidines. Organic & Biomolecular Chemistry, 8(23), 5243–5265.

- Katritzky, A. R., & Rachwal, S. (1996). Recent progress in the synthesis of saturated heterocycles. Chemical Reviews, 96(5), 1779–1828.

- Corey, E. J., & Kim, C. U. (1972). A new and highly effective method for the oxidation of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 94(21), 7586–7587.

- Palomo, C., Oiarbide, M., & García, J. M. (2004). The Staudinger reaction: a new and versatile method for the synthesis of β-lactams.

- Singh, G. S. (2003). Recent progress in the synthesis and chemistry of azetidines and azetidinones. Tetrahedron, 59(39), 7631–7649.

- Toste, F. D., & Still, W. C. (1995). A new catalyst for the enantioselective epoxidation of unfunctionalized olefins. Journal of the American Chemical Society, 117(27), 7261–7262.

- Fisher Scientific. (n.d.).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13804505, Azetidine-1-carbonyl chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Phosgene. Retrieved from [Link]

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

-

OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Retrieved from [Link]

- PMC. (2019, October 31).

- PMC. (n.d.).

- ResearchGate. (2016, June 15). Synthesis and Characterization of Novel Oxoazetidine Containing Phenyl Imidazole Carbamates.

- ResearchGate. (n.d.). Stability of acyl halides in various water media.

- PMC. (n.d.). Photochemical cyclization of α-amino esters to access 3-azetidinones. PMC.

-

Wikipedia. (n.d.). Diphosgene. Retrieved from [Link]

- HETEROCYCLES. (2017). Triphosgene-mediated chlorolactamization and aminolactamization of homoallylic amines. HETEROCYCLES, 95(2).

-

Wikipedia. (n.d.). Triphosgene. Retrieved from [Link]

- MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

-

Sciencemadness Wiki. (2019, July 27). Phosgene. Retrieved from [Link]

- RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Beilstein Journals. (2024, August 5). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. Beilstein Journals.

- Google Patents. (n.d.). US5245063A - Preparation of carbonyl chlorides.

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

- Open Textbook Publishing. (n.d.).

Sources

- 1. N-Boc-3-oxoazetidine [oakwoodchemical.com]

- 2. Photochemical cyclization of α-amino esters to access 3-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 5. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Phosgene - Wikipedia [en.wikipedia.org]

- 9. Chapter 7: Nucleophilic attack at the carbonyl carbon: – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]

- 10. orgosolver.com [orgosolver.com]

- 11. Triphosgene - Wikipedia [en.wikipedia.org]

The Strategic Utility of 3-Oxoazetidine-1-carbonyl Chloride in Modern Drug Discovery: A Technical Whitepaper

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Introduction and Chemical Identity

In contemporary medicinal chemistry, escaping "flatland"—the historical over-reliance on planar, sp2-hybridized aromatic rings—is a critical paradigm for improving the pharmacokinetic properties and clinical success rates of drug candidates. Increasing the fraction of sp3 carbons (Fsp3) within a molecular scaffold enhances aqueous solubility and mitigates off-target toxicity.

Azetidines, particularly functionalized derivatives like 3-oxoazetidine-1-carbonyl chloride (CAS: 2138120-04-2) , have emerged as highly valuable building blocks to achieve this 1. This molecule provides conformational restriction, which can enhance target binding affinity by reducing the entropic penalty upon binding, while offering two distinct sites for orthogonal functionalization.

Table 1: Physicochemical & Structural Properties

| Property | Value / Description |

| Chemical Name | 3-Oxoazetidine-1-carbonyl chloride |

| CAS Number | 2138120-04-2 |

| Molecular Formula | C4H4ClNO2 |

| Molecular Weight | 133.53 g/mol |

| SMILES String | O=C(Cl)N1CC(=O)C1 |

| Structural Motif | N-Acyl azetidin-3-one |

| Primary Reactivity | Electrophilic (Carbamoyl > Ketone) 2 |

Mechanistic Insights: The Power of Bifunctional Reactivity

As a Senior Application Scientist, I often emphasize that the true value of a building block lies in its predictable and chemoselective reactivity. 3-Oxoazetidine-1-carbonyl chloride is a bifunctional hub containing two orthogonal electrophilic centers:

-

The Carbamoyl Chloride (Site 1): This moiety is a "hard" electrophile, highly susceptible to nucleophilic acyl substitution by primary/secondary amines or alcohols 3. This allows for the rapid, modular construction of urea or carbamate linkages.

-

The C3-Ketone (Site 2): Once the highly reactive carbamoyl chloride is consumed, the C3-ketone serves as a linchpin for late-stage functionalization. It can undergo reductive amination, Wittig olefination, or nucleophilic addition to generate highly substituted, sp3-rich scaffolds such as spirocycles or 3,3-disubstituted azetidines 4.

Bifunctional reactivity pathways of 3-Oxoazetidine-1-carbonyl chloride.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and high yields, the following protocols have been designed as self-validating systems. Because carbamoyl chlorides are moisture-sensitive, rigorous anhydrous conditions are mandatory to prevent hydrolysis (which yields the corresponding secondary amine hydrochloride and carbon dioxide).

Step-by-step experimental workflow for urea synthesis via carbamoyl chloride.

Protocol 1: Chemoselective Synthesis of Azetidine Ureas

Objective: To couple 3-oxoazetidine-1-carbonyl chloride with a primary amine to form a urea linkage. Causality & Logic: A non-nucleophilic base (DIPEA) is employed to scavenge the HCl byproduct. If HCl is not neutralized, it will protonate the incoming nucleophilic amine, halting the reaction. The reaction is initiated at 0°C to control the exothermic nature of the nucleophilic acyl substitution and prevent potential ring-opening side reactions.

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 3-oxoazetidine-1-carbonyl chloride (1.0 equiv, 1.0 mmol) in anhydrous dichloromethane (DCM, 0.1 M). Cool the solution to 0°C using an ice bath.

-

Activation & Addition: In a separate dry vial, dissolve the target primary amine (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv) in anhydrous DCM. Add this solution dropwise to the reaction flask over 10 minutes.

-

Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 2–4 hours.

-

Validation: Monitor the reaction via TLC and LC-MS. The protocol is self-validating when the starting material mass (m/z ~133.5) disappears, replaced by the expected [M+H]+ of the urea product.

-

Workup: Quench the reaction with saturated aqueous NaHCO

. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na

Protocol 2: Late-Stage Reductive Amination of the C3-Ketone

Objective: To install an amine at the C3 position of the newly formed azetidine urea, generating a 3,3-disubstituted functionalized azetidine 5. Causality & Logic: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice because it is mild enough to selectively reduce the transient iminium ion intermediate without reducing the C3-ketone starting material or the urea carbonyl.

Step-by-Step Procedure:

-

Imine Formation: Dissolve the azetidine urea product from Protocol 1 (1.0 equiv) and a secondary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 equiv) to facilitate iminium ion formation. Stir at room temperature for 1 hour.

-

Reduction: Add STAB (1.5 equiv) portion-wise to the reaction mixture. Stir at room temperature for 12–16 hours.

-

Validation: Confirm the complete consumption of the ketone via LC-MS.

-

Workup: Quench carefully with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with DCM, dry over Na

SO

Handling, Stability, and Storage

Carbamoyl chlorides are inherently sensitive to atmospheric moisture and nucleophiles. 3-Oxoazetidine-1-carbonyl chloride must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Prolonged exposure to humidity will result in degradation. When handling, use Schlenk techniques or a glovebox for optimal preservation of the reagent's integrity.

References

-

PubChemLite. "2138120-04-2 (C4H4ClNO2) Structural Information". Université du Luxembourg.[Link]

-

National Institutes of Health (PMC). "A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib". PMC Archives.[Link]

-

The Journal of Organic Chemistry. "Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents". ACS Publications.[Link]

Sources

- 1. 2138120-04-2|3-Oxoazetidine-1-carbonyl chloride|BLD Pharm [bldpharm.com]

- 2. PubChemLite - 2138120-04-2 (C4H4ClNO2) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Solubility Profile and Technical Handling of 3-Oxoazetidine-1-carbonylchloride

[1]

Executive Summary

3-Oxoazetidine-1-carbonylchloride is a highly reactive, electrophilic intermediate used primarily in the synthesis of spirocyclic scaffolds and peptidomimetics.[1] Unlike stable pharmaceutical ingredients, this compound functions as a transient or isolable building block characterized by significant moisture sensitivity and thermal instability.[2]

This guide provides a technical framework for predicting, determining, and managing the solubility of this compound.[2][3] Due to the lack of standardized pharmacopeial data for this specific intermediate, the solubility profile presented here is derived from structural activity relationships (SAR) of analogous carbamoyl chlorides and validated by standard operating procedures (SOPs) for handling moisture-sensitive electrophiles.

Chemical Identity & Physicochemical Basis[1][2][4][5][6][7][8][9]

Structural Analysis

The molecule consists of a strained four-membered azetidine ring featuring a ketone at the C3 position and a carbamoyl chloride moiety at the N1 position.[1]

-

Lipophilicity vs. Polarity: The C3-ketone introduces significant polarity compared to simple alkyl-carbamoyl chlorides.[1] However, the absence of hydrogen bond donors (HBD) maintains solubility in aprotic organic solvents.[2]

-

Reactivity: The carbamoyl chloride (-N-COCl) is a "hard" electrophile, susceptible to rapid hydrolysis by water and solvolysis by alcohols.[1]

Predicted Physicochemical Properties

| Property | Value / Description | Rationale |

| Physical State | Crystalline Solid or Viscous Oil | Analogous 1-Boc-3-azetidinone is a solid (mp 47–51 °C).[1] The chloride substitution often lowers MP slightly. |

| Polarity | Moderate-High | Dipole moments from both C=O (ketone) and N-COCl groups.[1] |

| Hydrolytic Stability | Low ( | Rapid decarboxylative hydrolysis releases HCl and CO |

Solubility Profile

The solubility of 3-Oxoazetidine-1-carbonylchloride is dictated by the principle of "Inert Compatibility." Solvents must dissolve the compound without triggering nucleophilic attack.[1]

Solvent Compatibility Matrix[2]

| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Technical Recommendation |

| Chlorinated | Dichloromethane (DCM) | Excellent | Low | Primary Choice. Ideal for synthesis and handling.[1] |

| Chlorinated | Chloroform ( | Excellent | Low | Ensure ethanol-free (amylene stabilized) to prevent carbonate formation.[1] |

| Ethers | Tetrahydrofuran (THF) | Good | Low-Moderate | Must be anhydrous/BHT-free.[1] Peroxides may initiate radical degradation. |

| Ethers | 2-MeTHF | Good | Low | Greener alternative to THF; better phase separation in workups.[1] |

| Polar Aprotic | Acetonitrile (MeCN) | Good | Low | Good for polar reactions, but difficult to remove completely (azeotrope).[2] |

| Esters | Ethyl Acetate (EtOAc) | Moderate | Moderate | Trace alcohols/water in non-HPLC grades cause degradation.[2] |

| Hydrocarbons | Hexane / Heptane | Poor | Low | Useful as an anti-solvent for precipitation/crystallization. |

| Protic | Water / Alcohols | Incompatible | Critical | DO NOT USE. Rapid exothermic hydrolysis/solvolysis.[2] |

Mechanistic Degradation Pathways

Understanding solubility requires understanding where the compound cannot go. The diagram below illustrates the fate of the molecule in incompatible solvents.

Figure 1: Degradation pathways in protic solvents.[1] The formation of HCl autocatalyzes further degradation.[1]

Experimental Protocols

Protocol: Inert Solubility Determination (ISD)

Standard solubility protocols (shake-flask) fail for moisture-sensitive acid chlorides.[1] This Self-Validating System ensures data integrity by verifying the structural integrity of the solute post-dissolution.[1]

Objective: Determine saturation limit without hydrolytic interference.

Materials:

-

Schlenk line or Nitrogen Glovebox.

-

Anhydrous solvent (<50 ppm

by Karl Fischer).[2] -

NMR tubes with septum caps.

-

Internal Standard (e.g., 1,3,5-trimethoxybenzene).[2]

Workflow:

-

Preparation: Weigh 50 mg of 3-Oxoazetidine-1-carbonylchloride into a flame-dried vial under

. -

Titration: Add anhydrous solvent in 50

aliquots via syringe. Vortex for 30 seconds between additions. -

Visual Check: Record volume required for complete dissolution (clear solution).

-

Validation (The Critical Step):

Protocol: Purification via Recrystallization

If the compound degrades or contains impurities, solubility differentials can be used for purification.[2]

-

Dissolution: Dissolve crude material in minimal DCM (Good Solvent) at Room Temperature.

-

Precipitation: Slowly add Hexane (Anti-Solvent) dropwise with stirring until persistent turbidity is observed.[2]

-

Crystallization: Cool to -20 °C under inert atmosphere.

-

Filtration: Filter precipitate under

flow (Schlenk frit) to avoid moisture uptake.

Visualization of Experimental Workflow

The following diagram outlines the decision tree for solvent selection and handling, ensuring operator safety and compound integrity.

Figure 2: Decision tree for solvent selection and solubility testing of carbamoyl chlorides.

Safety & Toxicology

Warning: Carbamoyl chlorides are potential alkylating agents and suspected carcinogens.

-

Inhalation: High risk.[2] Hydrolysis in lung tissue releases HCl. Use only in a certified fume hood.

-

Skin Contact: Corrosive.[2] Reacts with skin moisture and proteins. Double-gloving (Nitrile/Neoprene) is mandatory.[1]

-

Neutralization: Spills should be treated with a mixture of aqueous ammonia and methanol to convert the chloride to a stable urea before disposal.

References

-

BenchChem. An In-depth Technical Guide on the Solubility of N-hexyl-N-methylcarbamoyl chloride in Organic Solvents.[1] (General principles of carbamoyl chloride solubility). Link[2]

-

National Institutes of Health (NIH). PubChem Compound Summary for Azetidin-3-one.[1] (Structural basis for azetidine polarity).[2] Link

-

MDPI. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides. (Hydrolysis kinetics and degradation mechanisms).[2] Link[2]

-

ChemicalBook. 1-Boc-3-azetidinone Properties and Solubility. (Analogous compound data). Link

-

MedChemExpress. tert-Butyl 3-oxoazetidine-1-carboxylate Solubility Data. (Solvent compatibility for azetidine-3-one derivatives).[1][4][5] Link

Sources

- 1. CAS 398489-26-4: tert-Butyl 3-oxoazetidine-1-carboxylate [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 5. China tert-Butyl 3-oxoazetidine-1-carboxylateï¼CAS# 398489-26-4) Manufacturer and Supplier | Xinchem [xinchem.com]

3-Oxoazetidine-1-carbonylchloride: A Bifunctional Engine for Next-Generation Medicinal Chemistry

Executive Summary

In the modern era of drug discovery, the push to "escape from flatland" has driven medicinal chemists to replace traditional planar aromatic rings with highly functionalized, sp³-rich aliphatic heterocycles. Among these, the azetidine ring has emerged as a privileged bioisosteric scaffold.

3-Oxoazetidine-1-carbonylchloride (CAS: 2138120-04-2) represents a highly specialized, bifunctional building block designed to accelerate library synthesis and fragment-based drug discovery (FBDD). By integrating an electrophilic carbamoyl chloride at the 1-position and a reactive ketone at the 3-position, this molecule provides orthogonal synthetic vectors. This whitepaper details the structural rationale, physicochemical advantages, and self-validating experimental protocols for deploying this building block in advanced drug development.

Structural Rationale & Physicochemical Profiling

The strategic replacement of bulkier heterocycles (such as piperidines or pyrrolidines) with azetidines profoundly impacts a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Azetidines possess a significant ring strain of approximately 25.4 kcal/mol, contrasting sharply with the nearly strain-free chair conformation of piperidine (~0 kcal/mol) 1[1]. This strain restricts conformational flexibility, thereby reducing the entropic penalty upon target binding—a critical factor in FBDD 2[2]. Furthermore, the compact nature of the 4-membered ring lowers the overall lipophilicity (LogP) of the molecule, which directly correlates with improved aqueous solubility and reduced off-target toxicity 3[3].

Table 1: Comparative Physicochemical Properties of Saturated N-Heterocycles

| Physicochemical Property | Azetidine Scaffold | Pyrrolidine Scaffold | Piperidine Scaffold |

| Ring Size | 4-membered | 5-membered | 6-membered |

| Ring Strain Energy | ~25.4 kcal/mol | ~5.8 kcal/mol | ~0 kcal/mol |

| Typical pKa (Parent) | ~11.29 | ~11.31 | ~11.22 |

| Lipophilicity (LogP) | Lowest (Highly Polar) | Moderate | Highest (Lipophilic) |

| Aqueous Solubility | Excellent | Good | Poor to Moderate |

| Conformational State | Highly Rigid / Planar-like | Flexible (Envelope) | Stable (Chair) |

(Data synthesized from comparative physicochemical evaluations of saturated heterocyclic amines 3[3].)

Caption: Logical progression of azetidine incorporation leading to optimized clinical outcomes.

Bifunctional Reactivity Profile

The true power of 3-Oxoazetidine-1-carbonylchloride lies in its orthogonal reactivity, allowing chemists to perform divergent syntheses from a single precursor.

-

The 1-Carbonyl Chloride Site (Phosgene-Free Linkages): Traditionally, linking two amines via a urea bond requires the handling of highly toxic phosgene or triphosgene gas. This building block circumvents that hazard by providing a pre-activated carbamoyl chloride. It undergoes rapid nucleophilic acyl substitution with primary/secondary amines or alcohols to form unsymmetrical ureas and carbamates, respectively4[4].

-

The 3-Oxo Site (Spirocyclization Engine): The ketone at the 3-position is highly electrophilic. Rehybridization from sp² to sp³ during nucleophilic attack relieves transannular strain. This site is heavily utilized in Horner-Wadsworth-Emmons (HWE) olefinations to generate exocyclic double bonds, which are critical intermediates for constructing 3D spirocyclic scaffolds 5[5], 6[6].

Caption: Divergent synthetic workflow mapping the orthogonal reactivity of the bifunctional core.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each reagent choice.

Protocol 1: Phosgene-Free Synthesis of Unsymmetrical Ureas

Objective: Couple an advanced amine intermediate to the azetidine core via a stable urea linkage.

-

Preparation: Dissolve 3-Oxoazetidine-1-carbonylchloride (1.0 equiv) in anhydrous Dichloromethane (DCM) at 0 °C under an inert N₂ atmosphere.

-

Causality: DCM is an aprotic solvent that prevents the solvolysis of the highly reactive carbamoyl chloride. The 0 °C temperature suppresses unwanted dimerization or degradation pathways.

-

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise.

-

Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl generated during the reaction without competing with the target amine for the electrophilic carbonyl carbon (a common failure point when using standard triethylamine).

-

-

Amine Coupling: Slowly add the primary or secondary amine (1.05 equiv) dissolved in DCM. Stir for 2 hours, allowing the reaction to warm to room temperature.

-

Causality: Slow addition prevents localized heating and exotherms. Warming to room temperature provides the activation energy needed to drive the substitution to full conversion.

-

-

Validation & Quench: Monitor conversion via LC-MS. Upon completion, quench with saturated aqueous NaHCO₃.

-

Causality: NaHCO₃ safely neutralizes residual acid and hydrolyzes any unreacted carbamoyl chloride into the corresponding carbamic acid. This intermediate rapidly decarboxylates into a water-soluble amine, which is easily removed in the aqueous wash, ensuring high crude purity.

-

Protocol 2: Horner-Wadsworth-Emmons (HWE) Olefination for Spirocyclic Precursors

Objective: Convert the 3-oxo group into an exocyclic alkene, setting the stage for subsequent spirocyclization.

-

Ylide Generation: In a flame-dried flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous Tetrahydrofuran (THF) at 0 °C. Add triethyl phosphonoacetate (1.2 equiv) dropwise.

-

Causality: THF effectively solvates the sodium cation, increasing the nucleophilicity of the resulting phosphonate carbanion. The irreversible evolution of H₂ gas drives the deprotonation to completion.

-

-

Electrophile Addition: After 30 minutes of stirring (until the solution is clear), add the urea-functionalized 3-oxoazetidine (1.0 equiv) in THF dropwise.

-

Causality: The strained 3-oxoazetidine is highly electrophilic due to the relief of ring strain upon rehybridization from sp² to sp³ during the transition state. Adding it to the pre-formed ylide prevents base-catalyzed aldol self-condensation.

-

-

Reaction Progression: Stir at room temperature for 4–6 hours.

-

Causality: The rigid 4-membered ring restricts the conformational flexibility of the oxaphosphetane intermediate, slightly slowing the final elimination step compared to acyclic ketones, necessitating a longer reaction time.

-

-

Validation & Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate.

-

Causality: NH₄Cl provides a mild, buffered quench that prevents the base-catalyzed hydrolysis of the newly formed ester or the urea linkage.

-

References

- Benchchem, "Ethyl 3-oxoazetidine-1-carboxylate - Benchchem: Applic

- University of Cambridge, "Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery",

- PMC / NIH, "The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis",

- Organic-Chemistry.

- Benchchem, "A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery",

- LOCKSS / Heterocycles, "PREPARATION AND SYNTHETIC APPLIC

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 5. Ethyl 3-oxoazetidine-1-carboxylate|CAS 105258-88-6 [benchchem.com]

- 6. The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Evolving Biological Significance of 3-Oxoazetidine Derivatives

Abstract

The 3-oxoazetidine core, a strained four-membered nitrogen-containing heterocycle, represents a compelling and increasingly vital scaffold in modern medicinal chemistry. While structurally related to the canonical β-lactam antibiotics, this motif possesses unique physicochemical properties that enable a broader and more diverse range of biological activities.[1][2] This technical guide provides an in-depth exploration of the known and emerging therapeutic potential of 3-oxoazetidine derivatives. We will dissect their well-established antimicrobial profiles, delve into their precise mechanisms as enzyme inhibitors, and survey their potential applications in oncology, virology, and central nervous system disorders.[3][4][5] By synthesizing field-proven insights with validated experimental protocols, this document serves as a critical resource for researchers, chemists, and drug development professionals seeking to harness the latent potential of this versatile molecular framework.

Section 1: Introduction to 3-Oxoazetidines: A Scaffold of Latent Potential

The azetidine ring, and specifically its 3-oxo functionalized variant, is a quintessential example of a "privileged scaffold" in drug discovery. Its inherent high ring strain, sp3-rich three-dimensional character, and conformational rigidity confer unique properties upon molecules that contain it.[2] These attributes can lead to enhanced metabolic stability, improved solubility, and novel binding interactions with biological targets, making the scaffold highly attractive for the design of new bioactive agents.[2]

Historically overshadowed by their 2-oxoazetidinone (β-lactam) cousins like penicillin, the 3-oxo derivatives are now recognized not merely as antibiotic analogues but as a distinct class with a far wider pharmacological reach.[1][6] The strategic placement of the carbonyl group at the 3-position fundamentally alters the molecule's electronics and geometry, opening up new avenues for chemical functionalization and, consequently, new biological targets. The precursor tert-Butyl 3-oxoazetidine-1-carboxylate, for instance, is a key intermediate used in the discovery and development of compounds targeting cancer and tuberculosis, highlighting the scaffold's foundational role in modern therapeutic research.[4]

Section 2: A Spectrum of Biological Activities

The utility of the 3-oxoazetidine core is defined by the breadth of its biological effects, which span multiple therapeutic areas. This section details the most significant and well-documented of these activities.

Antimicrobial Agents: Beyond the β-Lactam Legacy

A primary area of investigation for 3-oxoazetidine derivatives has been in antimicrobial research, where they have demonstrated potent and broad-spectrum activity.

-

Antibacterial and Antifungal Activity: Numerous studies have reported the synthesis of 3-oxoazetidine series with significant activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains (e.g., Candida albicans).[6][7] The mechanism often involves the disruption of essential cellular processes, a field ripe for further investigation.

-

Antitubercular Activity: The global challenge of drug-resistant tuberculosis has spurred the search for novel therapeutic agents. Certain 3-oxoazetidine derivatives have shown promising activity against Mycobacterium tuberculosis, presenting a new chemical avenue to combat this persistent pathogen.[7]

Table 1: Representative In Vitro Antimicrobial Activity of Substituted Azetidine Derivatives

| Compound Series | Test Organism | MIC (μg/mL) | Reference Drug | MIC (μg/mL) | Source |

|---|---|---|---|---|---|

| Phenothiazine Azetidinones (4c, 4d) | S. aureus | 6.25 | Streptomycin | 1.25-6.25 | [7] |

| Phenothiazine Azetidinones (4h, 4i) | E. coli | 6.25 | Streptomycin | 1.25-6.25 | [7] |

| Phenothiazine Azetidinones (4c, 4h) | C. albicans | 12.5 | Griseofulvin | 6.25-12.5 | [7] |

| Phenothiazine Azetidinones (4h, 4i) | M. tuberculosis H37Rv | 1.25 | Isoniazid | 1.25 | [7] |

| N-benzamide Derivatives (4b, 4e) | S. aureus | 50 | Benzylpenicillin | - |[6] |

Note: MIC (Minimum Inhibitory Concentration) values are variable and depend on the specific derivative and assay conditions. The data above are illustrative examples from the cited literature.

Enzyme Inhibition: Precision Targeting

The rigid framework of the 3-oxoazetidine scaffold makes it an ideal candidate for designing specific enzyme inhibitors that can fit into well-defined active sites.

-

N-Acylethanolamine Acid Amidase (NAAA) Inhibitors: NAAA is a cysteine hydrolase responsible for degrading the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[3] 3-Aminoazetidin-2-one derivatives have been developed as potent NAAA inhibitors. By preventing PEA degradation, these compounds offer a novel therapeutic strategy for treating pain and inflammatory conditions.[3] The development of these inhibitors showcases a move from broad cytotoxicity to precise, mechanism-based drug design.

-

Other Protease Inhibitors: The 2-azetidinone scaffold is a known inhibitor of various serine proteases, including human tryptase, chymase, and leukocyte elastase.[8] This inhibitory profile suggests that the closely related 3-oxoazetidine core could be similarly modified to target proteases involved in a range of pathologies, from inflammation to viral replication.

Caption: Competitive inhibition of an enzyme by a 3-oxoazetidine derivative.

Central Nervous System (CNS) Modulation

The ability to design conformationally constrained analogues of neurotransmitters has positioned azetidine derivatives as promising agents for treating CNS disorders.

-

GABA Uptake Inhibitors: Azetidine derivatives designed as constrained analogues of gamma-aminobutyric acid (GABA) have been evaluated for their ability to inhibit GABA transporters (GATs). Certain derivatives show high potency at GAT-1, suggesting their potential use in modulating GABAergic neurotransmission for conditions like epilepsy.[9]

-

Triple Reuptake Inhibitors: In the search for broad-spectrum antidepressants, 3-aminoazetidine derivatives have been explored as triple reuptake inhibitors, simultaneously blocking the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[5] This polypharmacological approach aims to provide greater efficacy than traditional selective inhibitors.

Anticancer and Antiproliferative Potential

While a nascent field, the application of 3-oxoazetidines in oncology is promising. The core scaffold is present in precursors for developing novel anticancer agents.[4] The strategy often involves using the azetidine ring to correctly orient pharmacophores that interact with cancer-specific targets. The evaluation of these compounds relies on robust cytotoxicity assays, such as the MTT assay, which measures the metabolic activity of cancer cell lines to determine the compound's inhibitory concentration (IC50).[10]

Emerging Antiviral Applications

The structural motifs found in 3-oxoazetidines are shared by other heterocyclic compounds that possess known antiviral activities. For example, derivatives containing the 1,3,4-oxadiazole ring have demonstrated activity against various viruses.[11][12][13] This suggests a strong rationale for screening 3-oxoazetidine libraries against viral targets, such as viral proteases or polymerases, representing a significant opportunity for future drug discovery.

Section 3: Synthesis and Structure-Activity Relationships (SAR)

Key Synthetic Strategies

The construction of the strained 3-oxoazetidine ring is a non-trivial synthetic challenge. The most common and effective methods rely on cycloaddition reactions or molecular rearrangements. Developing efficient synthetic routes is paramount for creating the chemical diversity needed for drug discovery programs.[14] A widely used approach is the [2+2] cycloaddition of an imine with a ketene, which efficiently forms the four-membered ring.[15][16] Another powerful method is the thermally-promoted Wolff rearrangement of diazotetramic acids, which provides access to 2-oxoazetidine-3-carboxylic acid derivatives that can be further modified.[17]

Caption: General synthetic workflow for azetidinone-based compounds.

Decoding the Structure-Activity Relationship (SAR)

Understanding how structural modifications impact biological activity is the cornerstone of medicinal chemistry. For 3-oxoazetidine derivatives, SAR studies have yielded critical insights. A prominent example is seen in antimicrobial activity, where the nature of substituents on the aromatic rings plays a decisive role.

-

Electronic Effects: Studies on phenothiazine-substituted 2-oxo-azetidines revealed that the potency of the compounds is directly related to the electron-withdrawing nature of the substituted groups.[7] The observed sequence of activity was: NO₂ > Cl > Br > OH > OCH₃ > CH₃. This provides a clear, actionable principle for chemists: installing potent electron-withdrawing groups is a rational strategy for enhancing the antimicrobial activity of this class of compounds.[7] Such insights are invaluable for guiding the design of next-generation derivatives with optimized potency and selectivity.

Section 4: Experimental Design & Protocols for Biological Evaluation

The trustworthiness of any claim regarding biological activity rests upon rigorous and well-controlled experimental design. The protocols described here are presented as self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

This protocol provides a standard method for the initial screening of compounds for antibacterial and antifungal activity.

-

Preparation of Media and Inoculum: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar for fungi. Culture the test microorganism in broth to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Uniformly swab the surface of the agar plates with the microbial inoculum.

-

Disc Application: Sterilize blank paper discs (6 mm diameter). Impregnate sterile discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the discs firmly onto the inoculated agar surface.

-

Inclusion of Controls (Self-Validation):

-

Positive Control: Use discs containing a standard antibiotic (e.g., Streptomycin, Benzylpenicillin) or antifungal (e.g., Griseofulvin) to confirm the susceptibility of the microorganism and validate the assay.[7]

-

Negative Control: Use a disc impregnated only with the solvent (e.g., DMSO) to ensure the solvent has no intrinsic antimicrobial activity.

-

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Data Analysis: Measure the diameter (in mm) of the zone of inhibition around each disc. A larger zone indicates greater antimicrobial activity. This qualitative screen is typically followed by quantitative Minimum Inhibitory Concentration (MIC) determination.

Caption: Workflow for the agar disc diffusion antimicrobial assay.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard for assessing the antiproliferative effects of compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]

-

Compound Treatment: Prepare serial dilutions of the 3-oxoazetidine test compounds. Remove the old media from the cells and add media containing the various compound concentrations.

-

Inclusion of Controls (Self-Validation):

-

Positive Control: Treat a set of wells with a known anticancer drug (e.g., Cisplatin) to serve as a benchmark for cytotoxicity.[10]

-

Vehicle Control: Treat a set of wells with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the compounds. This is critical to rule out solvent-induced toxicity.

-

Untreated Control: A set of wells receives only fresh media, representing 100% cell viability.

-

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) to allow the compounds to exert their effects.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: After a few hours of incubation with MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Section 5: Future Perspectives and Conclusion

The 3-oxoazetidine scaffold has unequivocally transitioned from a chemical curiosity to a cornerstone of modern medicinal chemistry. Its proven efficacy as an antimicrobial agent provides a solid foundation, while its emerging roles in enzyme inhibition, CNS modulation, and oncology highlight its immense versatility.[3][4][5]

The path forward is clear. Future research should focus on:

-

Mechanism Deconvolution: Elucidating the precise molecular targets for derivatives that show potent antimicrobial or anticancer activity.

-

Exploring New Therapeutic Areas: Systematically screening diverse 3-oxoazetidine libraries against viral targets and a wider range of cancer cell lines.

-

Computational Synergy: Employing in silico modeling and quantitative structure-activity relationship (QSAR) studies to rationally design next-generation compounds with enhanced potency, selectivity, and optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[18]

References

-

Alghamdi, S., Almehmadi, M. M., & Asif, M. (2022). Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. ResearchGate. Available at: [Link]

-

Bandiera, T., et al. (2014). 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration. ChemMedChem. Available at: [Link]

-

Raauf, A. M. R. (2013). Synthesis, Characterization and Biological Activity of New Mefenamic acid - Oxoazetidine Derivatives. Al Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]

-

Asif, M. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. MOJ Biorganic & Organic Chemistry. Available at: [Link]

-

Lee, K., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. Available at: [Link]

-

Krivovicheva, V. A., et al. (2024). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Faust, M. R., et al. (2007). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry. Available at: [Link]

-

Rani, V. E. (2016). Synthesis and Characterization of Novel Oxoazetidine Containing Phenyl Imidazole Carbamates. American Journal of Current Organic Chemistry. Available at: [Link]

-

Raauf, A. M. R. (2013). Synthesis, Characterization and Biological Activity of New Mefenamic acid - Oxoazetidine Derivatives. Al Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]

-

Sharma, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Records of Natural Products. Available at: [Link]

-

Raauf, A. M. R. (2013). Synthesis, Characterization and Biological Activity of New Mefenamic acid -Oxoazetidine Derivatives. ResearchGate. Available at: [Link]

-

Koga, H., et al. (1997). Design, synthesis and quantitative structure-activity relationship study of N-(3-oxo-3,4-dihydro-2H-benzo[6]oxazine-7-carbonyl)guanidine derivatives as potent Na/H exchange inhibitors. Chemical & Pharmaceutical Bulletin. Available at: [Link]

-

Krivovicheva, V. A., et al. (2024). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Németh, B., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. Available at: [Link]

-

Sharma, A., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]

-

Kaur, H., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]

-

Marcocci, E., et al. (2019). In Vitro Antiviral Activity of New Oxazoline Derivatives as Potent Poliovirus Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

van der Schaar, H. M., et al. (2013). Discovery of Structurally Diverse Small-Molecule Compounds with Broad Antiviral Activity against Enteroviruses. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Kumar, A., et al. (2012). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Journal of Pharmacy and Bioallied Sciences. Available at: [Link]

-

He, Y., et al. (2021). Antiviral Activities of Novel Myricetin Derivatives Containing 1,3,4-Oxadiazole Bisthioether. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Piórkowska, E., et al. (2022). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules. Available at: [Link]

-

Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Available at: [Link]

-

Głowacka, I. E., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules. Available at: [Link]

-

Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. Available at: [Link]

-

Krivovicheva, V. A., et al. (2024). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. PMC. Available at: [Link]

-

Astellas Pharma Inc. (n.d.). Astellas Clinical Trials. Astellas. Available at: [Link]

-

Głowacka, I. E., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. ResearchGate. Available at: [Link]

-

Al-Juboori, A. M. H., & Al-Masoudi, W. A. M. (2020). Synthesis, Characterization and Biological Evaluation of some Novel 1,3 Oxazepine derivatives from Vanillin Schiff's Bases. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Iannelli, P., et al. (2025). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules. Available at: [Link]

-

He, Y., et al. (2021). Antiviral Activities of Novel Myricetin Derivatives Containing 1,3,4-Oxadiazole Bisthioether. ResearchGate. Available at: [Link]

-

Salih, S. J., & Abd, A. N. (2021). Synthesis, Characterization, Biological Evaluation of Some Heterocyclic Oxazepine Derivatives. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

-

Iannelli, P., et al. (2023). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. MDPI. Available at: [Link]

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. acgpubs.org [acgpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Document: Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relation... - ChEMBL [ebi.ac.uk]

- 10. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiviral Activities of Novel Myricetin Derivatives Containing 1,3,4-Oxadiazole Bisthioether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. BJOC - Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles [beilstein-journals.org]

- 16. d-nb.info [d-nb.info]

- 17. Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis and quantitative structure-activity relationship study of N-(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-7-carbonyl)guanidine derivatives as potent Na/H exchange inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Engineering 3D Chemical Space: A Technical Guide to Spirocyclic Scaffold Synthesis via 3-Oxoazetidine Precursors

Executive Summary

The pharmaceutical industry's paradigm shift toward "escaping from flatland" has driven an intense focus on sp³-rich, three-dimensional architectures. Spirocyclic scaffolds, particularly those containing azetidines, offer enhanced physicochemical properties, improved metabolic stability, and novel intellectual property space compared to their flat, aromatic counterparts[1]. At the heart of this synthetic revolution is N-Boc-azetidin-3-one , a privileged building block. This whitepaper provides an in-depth mechanistic analysis and validated protocols for utilizing 3-oxoazetidine precursors to engineer complex spirocyclic systems, with a specific focus on 2,5-diketopiperazine (DKP) analogues and saturated N-heterocycles[2].

Mechanistic Rationale: The Reactivity of 3-Oxoazetidines

The utility of N-Boc-azetidin-3-one stems from its unique stereoelectronic properties. The four-membered azetidine ring possesses significant angle strain (~26 kcal/mol), compressing the internal C-C-C bond angles to approximately 90°[3].

Causality of Reactivity: According to Bent's rule, this internal angle compression forces the exocyclic bonds at the C3 position to adopt higher s-character. Consequently, the carbonyl carbon becomes exceptionally electrophilic compared to unstrained aliphatic ketones[4]. This heightened electrophilicity makes 3-oxoazetidines highly susceptible to nucleophilic attack, facilitating the efficient construction of sterically hindered quaternary spiro-centers via olefination, Strecker reactions, or Stannyl Amine Protocol (SnAP) reagents[5]. Furthermore, the orthogonal N-Boc protection allows for late-stage functionalization without interfering with the C3-carbonyl chemistry[2].

Strategic Workflows for Spirocyclization

The derivatization of 3-oxoazetidines generally bifurcates into two highly efficient pathways:

-

The Olefination & Reductive Cyclization Route: The ketone is converted into an electron-deficient exocyclic alkene (e.g., a nitroalkene) via a Henry or Horner-Wadsworth-Emmons (HWE) reaction. Subsequent conjugate addition of nucleophiles (such as chiral α-amino esters) followed by reductive lactamization yields rigid spiro-DKP scaffolds[2].

-

The SnAP Methodology: Developed by Bode and co-workers, this route utilizes copper-catalyzed radical cross-coupling between the azetidin-3-one and amino-stannane reagents to achieve a one-step synthesis of spirocyclic piperazines and diazepanes[5].

Divergent synthetic pathways for 3-oxoazetidine derivatization into 3D spirocycles.

Detailed Experimental Protocol: Synthesis of Spirocyclic DKP Analogues

The following methodology outlines the synthesis of spirocyclic 2,5-diketopiperazine analogues via a two-step sequence: conjugate addition followed by reductive cyclization[6].

Step 1: Conjugate Addition to Nitroalkene

Objective: Form the quaternary carbon center by reacting 3-(nitromethylene)azetidine (generated in situ from N-Boc-azetidin-3-one) with a chiral α-amino ester[7].

-

Dissolve the chiral α-amino ester hydrochloride (1.2 equiv) in anhydrous dichloromethane (DCM) under inert atmosphere.

-

Add triethylamine (2.5 equiv) to liberate the free amine, followed by the addition of 3-(nitromethylene)azetidine (1.0 equiv).

-

Stir the mixture at room temperature for 12 hours.

-

Self-Validation Check: Monitor via TLC (UV/KMnO₄). The highly conjugated nitroalkene starting material will disappear, replaced by a higher-R_f, non-UV-active Michael adduct.

Step 2: Reductive Cyclization

Objective: Reduce the aliphatic nitro group to a primary amine, triggering spontaneous intramolecular lactamization[2].

-

Dissolve the Michael adduct (1.0 equiv) in methanol (10 mL/mmol)[6].

-

Add a slurry of Raney-Nickel in H₂O (approx. 1.0 mL per mmol of substrate)[6].

-

Purge the reaction vessel and stir under an atmosphere of H₂ (balloon pressure) at room temperature for 16 hours[6].

-

Filter the reaction mixture through a plug of Celite®, eluting thoroughly with ethyl acetate to remove the pyrophoric catalyst[6].

-

Concentrate under reduced pressure and purify via flash column chromatography (0–10% MeOH in EtOAc)[6].

Causality & Expert Insight: Why use Raney-Ni instead of standard Pd/C? Palladium-catalyzed hydrogenation often leads to unwanted hydrogenolysis or ring-opening of strained four-membered heterocycles. Raney-Ni provides exquisite chemoselectivity for the aliphatic nitro group at ambient temperature[6]. The subsequent cyclization is spontaneous because the newly formed primary amine and the methyl ester are held in close spatial proximity by the rigid spiro-center (Thorpe-Ingold effect), drastically lowering the entropic barrier for lactamization[2].

Self-Validating System: The success of the cyclization is definitively confirmed by LC-MS. The intermediate primary amine will rarely be observed; instead, a mass shift corresponding to the loss of methanol (-32 Da from the theoretical amine mass) will dominate the spectra, confirming lactam formation[6].

Mechanistic sequence of reductive cyclization yielding spirocyclic diketopiperazines.

Quantitative Data & Substrate Scope

The reductive cyclization protocol exhibits broad functional group tolerance, allowing the incorporation of diverse proteinogenic and non-proteinogenic amino acid side chains[7].

Table 1: Optimization and Substrate Scope of Spirocyclic DKP Analogues [2],[6]

| Substrate (Amino Ester Nucleophile) | Reduction Catalyst / Conditions | Isolated Yield (%) | Structural Validation / Observations |

| L-Valine methyl ester | Raney-Ni, H₂, MeOH, 16h, RT | 81% | Complete cyclization; verified by X-ray crystallography. |

| Glycine methyl ester | Raney-Ni, H₂, MeOH, 16h, RT | 78% | Rapid cyclization due to lack of steric hindrance. |

| L-Proline methyl ester | Raney-Ni, H₂, MeOH, 16h, RT | 75% | Successfully yields a sterically demanding tertiary amine. |

| (R)-Phenylglycine methyl ester | Raney-Ni, H₂, MeOH, 16h, RT | 72% | Tolerates bulky aromatic substitutions efficiently. |

Note: Direct hydride reduction of the resulting amide carbonyls using reagents like LiAlH₄ can lead to partial opening of the strained rings; therefore, reduction to the corresponding spirocyclic piperazines is best achieved via a two-step thioamide intermediate[2].

References

1.[2] Synthesis of Oxetane and Azetidine-containing spirocycles related to the 2,5-diketopiperazine framework. CORE. Available at: 2.[6] Synthesis of Oxetane- and Azetidine-Containing Spirocycles Related to the 2,5-Diketopiperazine Framework. Thieme E-Books & E-Journals. Available at: 3.[1] An Elegant Synthetic Avenue to Azetidine-Containing Spirocycles. ResearchGate. Available at: 4.[3] Advances in the synthesis of azetidines: 2020-2025. ResearchGate. Available at: 5.[7] Synthesis of Oxetane and Azetidine-containing spirocycles related to the 2,5-diketopiperazine framework. CORE. Available at: 6.[5] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews - ACS Publications. Available at: 7.[4] Quaternary Azetidines, Oxetanes, and Cyclobutanes via Allylic Alkylation – Cope Rearrangement. ChemRxiv. Available at:

Sources

Methodological & Application

Protocol for nucleophilic substitution using 3-Oxoazetidine-1-carbonylchloride

Application Note: Nucleophilic Acyl Substitution of 3-Oxoazetidine-1-carbonyl Chloride in Drug Discovery

Strategic Rationale & Introduction

In modern medicinal chemistry, the azetidine motif has emerged as a privileged bioisostere for bulkier heterocycles, such as piperidines and pyrrolidines. Its incorporation into drug scaffolds frequently leads to enhanced metabolic stability, reduced lipophilicity (logP), and optimized ligand-target interactions[1].

3-Oxoazetidine-1-carbonyl chloride (CAS: 2138120-04-2) serves as a highly versatile, bifunctional building block[2]. It features a highly electrophilic carbonyl chloride group that allows for rapid nucleophilic acyl substitution (forming ureas, amides, or carbamates), alongside a 3-oxo moiety that functions as a critical synthetic handle for downstream elaboration, such as reductive amination or spirocyclization[3].

Mechanistic Causality in Experimental Design

As a highly strained four-membered ring, 3-oxoazetidine demands precise control over reaction conditions to prevent unwanted ring-opening, polymerization, or aldol-type condensations[4]. The nucleophilic substitution proceeds via an addition-elimination mechanism, and the experimental parameters must be chosen with strict causality:

-

Base Selection: An organic, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is strictly required. As the nucleophile attacks the acyl chloride, HCl is generated. If left unscavenged, HCl will protonate the nucleophilic amine, immediately stalling the reaction[5]. Strong inorganic bases (e.g., NaOH) are avoided as they cause competitive hydrolysis of the acyl chloride into an unstable carbamic acid, which rapidly decarboxylates.

-

Solvent Dynamics: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) must be used[6]. Moisture must be rigorously excluded because water acts as a competing nucleophile.

-

Temperature Control: The elimination of the chloride ion and the collapse of the tetrahedral intermediate is highly exothermic. Dropwise addition of the electrophile at 0 °C mitigates thermal spikes, protecting the structural integrity of the strained azetidine ring[4].

Workflow Visualization

Caption: Workflow of nucleophilic acyl substitution on 3-oxoazetidine-1-carbonyl chloride.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 3-Oxoazetidine-1-carboxamides (Urea Formation)

This protocol details the reaction between 3-oxoazetidine-1-carbonyl chloride and a primary/secondary amine.

-

Preparation of the Nucleophile Solution: In an oven-dried round-bottom flask flushed with inert gas (N₂/Ar), dissolve the target amine (1.0 equiv.) in anhydrous DCM to achieve a concentration of 0.2 M.

-

Base Addition: Add DIPEA (2.0 equiv.) to the solution. Causality: Adding the base to the amine before the electrophile ensures that any generated HCl is instantly neutralized, maintaining the amine in its active, deprotonated state[5].

-

Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve 3-oxoazetidine-1-carbonyl chloride (1.1 equiv.) in a minimal amount of anhydrous DCM and add it dropwise over 15 minutes.

-

Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.

-

Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS. The reaction is validated as complete when the starting material mass (m/z 133.5) is completely consumed and the corresponding [M+H]⁺ peak of the urea product dominates the chromatogram.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Synthesis of 3-Oxoazetidine-1-carbamates (Reaction with Alcohols)

Alcohols are inherently weaker nucleophiles than amines, necessitating catalytic activation.

-

Preparation: Dissolve the target alcohol (1.0 equiv.), TEA (2.5 equiv.), and 4-Dimethylaminopyridine (DMAP, 0.1 equiv.) in anhydrous THF (0.2 M). Causality: DMAP acts as a nucleophilic catalyst. It attacks the acyl chloride to form a highly reactive acylpyridinium intermediate, which is far more susceptible to attack by the weak alcohol nucleophile.

-

Reaction: Cool to 0 °C and add 3-oxoazetidine-1-carbonyl chloride (1.2 equiv.) dropwise. Stir at room temperature for 4–8 hours.

-

Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1) using KMnO₄ stain. The formation of a new, UV-inactive but stain-positive spot indicates successful carbamate formation.

Quantitative Data: Reaction Optimization

The following table summarizes the optimized parameters and expected yields based on the steric and electronic nature of the nucleophile.

| Nucleophile Type | Catalyst / Base | Solvent | Temp / Time | Expected Yield |

| Aliphatic Amine | DIPEA (2.0 eq) | DCM | 0 °C to RT, 2h | 85–95% |

| Aryl Amine (Aniline) | Pyridine (3.0 eq) | THF | RT to 40 °C, 6h | 70–85% |

| Primary Alcohol | TEA + DMAP (0.1 eq) | DCM | 0 °C to RT, 4h | 80–90% |

| Secondary Alcohol | LiHMDS (1.1 eq) | THF | -78 °C to RT, 8h | 60–75% |

Downstream Applications

Once the nucleophilic substitution is complete, the intact 3-oxo group serves as a powerful branching point. It can be subjected to reductive amination with primary amines and sodium triacetoxyborohydride (STAB) to yield 3-aminoazetidine derivatives. Alternatively, it can undergo spirocyclization to form complex diazaspiro[3.4]octane systems, which are highly sought after in the development of anti-malarial and oncology therapeutics[3].

References

-

[4] Title: Recent progress in synthesis of 3-functionalized azetidines. Source: Arkivoc / ResearchGate. URL:[Link]

-

[5] Title: Small molecule restoration of wildtype structure and function of mutant p53 using a novel zinc-metallochaperone based. Source: Oncotarget. URL:[Link]

-

[3] Title: Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Source: ACS Infectious Diseases. URL: [Link]

-

[6] Title: 7-Substituted Sulfonimidoylpurinone Compounds for the Treatment and Prophylaxis of Virus Infection. Source: European Patent Office. URL:

Sources

- 1. Azetidines- Heterocyclic Building Blocks| Ambeed [ambeed.com]

- 2. 2138120-04-2|3-Oxoazetidine-1-carbonyl chloride|BLD Pharm [bldpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. amp.oncotarget.com [amp.oncotarget.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes & Protocols: A Modular Approach to N-Substituted Azetidines via 3-Oxoazetidine-1-carbonyl chloride

Abstract

The azetidine ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional character to drug candidates.[1] This guide provides a comprehensive overview and detailed protocols for the synthesis of N-substituted 3-oxoazetidines, utilizing the highly reactive and versatile intermediate, 3-oxoazetidine-1-carbonyl chloride. We will explore the strategic synthesis of this key intermediate from commercially available precursors and detail its subsequent application in the N-acylation of a diverse range of amines. The causality behind experimental choices, troubleshooting insights, and methods for structural verification are discussed to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of the 3-Oxoazetidine Scaffold

Four-membered heterocycles, particularly azetidines, have garnered significant attention as bioisosteres for larger, more lipophilic ring systems.[2] The inherent ring strain of approximately 25.4 kcal/mol endows azetidines with unique reactivity and conformational rigidity, making them attractive motifs in drug design.[2] The 3-oxoazetidine core is particularly valuable as it serves as a versatile synthetic hub. The ketone functionality can be readily transformed into a variety of other groups (e.g., hydroxyl, amino, alkyl), while the nitrogen atom provides a vector for introducing diverse substituents to modulate pharmacological activity and pharmacokinetic profiles.

The use of a carbonyl chloride at the N1 position provides a highly efficient method for amine coupling. This moiety is a powerful acylating agent that reacts readily with primary and secondary amines under mild conditions to form stable urea derivatives (carboxamides). This approach circumvents the often harsh conditions required for other N-functionalization methods, preserving sensitive functional groups elsewhere in the molecule.

Synthetic Strategy: From Precursor to Product

The overall synthetic pathway is a multi-step process that begins with a stable, commercially available precursor and proceeds through the formation of the key carbonyl chloride intermediate.

Figure 1: Overall synthetic workflow. This multi-step approach ensures high purity and yield for the final products.

The Causality of the Synthetic Route

-

Boc Protection: The synthesis starts with N-Boc-3-hydroxyazetidine. The tert-butoxycarbonyl (Boc) group is an ideal protecting group for this stage. It is stable to the oxidative conditions required to generate the ketone but can be cleanly removed under acidic conditions that do not affect the azetidine ring.[3]

-

Oxidation: The conversion of the secondary alcohol to a ketone is a critical step. Oxidants like Dess-Martin periodinane (DMP) or TEMPO-based systems are preferred as they operate under mild conditions, minimizing the risk of ring-opening or other side reactions common with harsher reagents.[4][5]

-

Intermediate Formation: The generation of 3-oxoazetidine-1-carbonyl chloride is the cornerstone of this methodology. Direct conversion from the Boc-protected ketone is not feasible. Therefore, a two-step process is employed: acid-mediated deprotection to yield the hydrochloride salt, followed by reaction with a phosgene equivalent like triphosgene. The use of triphosgene is a safer, solid alternative to gaseous phosgene.

-

N-Acylation: The reaction between the carbonyl chloride and an amine is a classic nucleophilic acyl substitution.[6][7] The amine's lone pair attacks the highly electrophilic carbonyl carbon. The presence of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the HCl generated during the reaction.[8] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[6]

Figure 2: Mechanism of N-Acylation. This reaction proceeds via a nucleophilic acyl substitution pathway.

Experimental Protocols